Noracymethadol hydrochloride
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Overview
Description
Noracymethadol hydrochloride: is a synthetic opioid analgesic related to methadone. It is an acetyl ester of methadol and exhibits optical isomerism. Although it was never marketed, it has been studied for its analgesic properties, showing comparable effects to morphine but with fewer side effects such as nausea, dizziness, and drowsiness .
Preparation Methods
Synthetic Routes and Reaction Conditions: Noracymethadol hydrochloride can be synthesized through the acetylation of methadol. The process involves the reaction of methadol with acetic anhydride in the presence of a base, followed by purification steps to obtain the hydrochloride salt .
Industrial Production Methods: the general approach would involve large-scale acetylation reactions followed by crystallization and purification to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: Noracymethadol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Noracymethadol hydrochloride has been studied primarily for its analgesic properties. It has shown potential in:
Mechanism of Action
Noracymethadol hydrochloride exerts its effects by binding to opioid receptors (Mu, Kappa, Delta) in the central nervous system. These receptors are coupled with G-protein receptors, which regulate synaptic transmission. The binding of noracymethadol stimulates the exchange of GTP for GDP on the G-protein complex, leading to analgesic effects .
Comparison with Similar Compounds
Methadone: A well-known opioid analgesic with similar analgesic properties but different side effect profiles.
Acetylmethadol: Another acetyl ester of methadol with similar pharmacological properties.
Dimepheptanol: A synthetic opioid with structural similarities to noracymethadol.
Uniqueness: Noracymethadol hydrochloride is unique due to its specific acetylation, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ability to provide analgesia with fewer side effects makes it a compound of interest in pain management research .
Properties
CAS No. |
5633-25-0 |
---|---|
Molecular Formula |
C22H30ClNO2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
[6-(methylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-5-21(25-18(3)24)22(16-17(2)23-4,19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,17,21,23H,5,16H2,1-4H3;1H |
InChI Key |
QOWPUUFVFLIYRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl |
Related CAS |
1477-39-0 (Parent) |
Origin of Product |
United States |
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